molecular formula C18H23N3O2S B1441975 5-(4-Benzyl-1-piperazinyl)-2-(methylsulfonyl)-phenylamine CAS No. 1219972-42-5

5-(4-Benzyl-1-piperazinyl)-2-(methylsulfonyl)-phenylamine

Cat. No.: B1441975
CAS No.: 1219972-42-5
M. Wt: 345.5 g/mol
InChI Key: USIARHPXELEBFS-UHFFFAOYSA-N
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Description

5-(4-Benzyl-1-piperazinyl)-2-(methylsulfonyl)-phenylamine is a complex organic compound with a unique structure that includes a benzyl group attached to a piperazine ring, a methylsulfonyl group, and a phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzyl-1-piperazinyl)-2-(methylsulfonyl)-phenylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dibromobutane, under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

    Sulfonylation: The benzylated piperazine is reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the methylsulfonyl group.

    Coupling with Phenylamine: Finally, the sulfonylated piperazine is coupled with a phenylamine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzyl-1-piperazinyl)-2-(methylsulfonyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

5-(4-Benzyl-1-piperazinyl)-2-(methylsulfonyl)-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Benzyl-1-piperazinyl)-2-(methylsulfonyl)-phenylamine involves its interaction with specific molecular targets and pathways. The benzyl group and piperazine ring may interact with biological receptors, while the methylsulfonyl group can influence the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic Acid
  • 4-((4-Benzyl-1-piperazinyl)imino)methylphenol
  • Methyl {4-[(4-benzyl-1-piperazinyl)sulfonyl]phenoxy}acetate

Uniqueness

5-(4-Benzyl-1-piperazinyl)-2-(methylsulfonyl)-phenylamine is unique due to the presence of both a methylsulfonyl group and a phenylamine moiety, which are not commonly found together in similar compounds

Properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-24(22,23)18-8-7-16(13-17(18)19)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIARHPXELEBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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